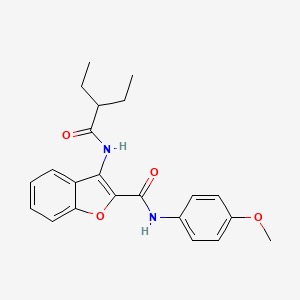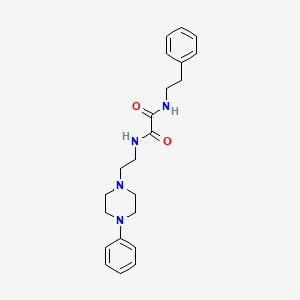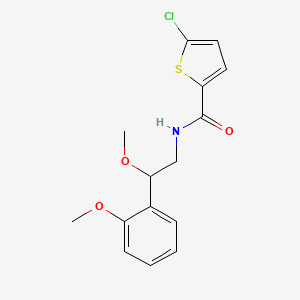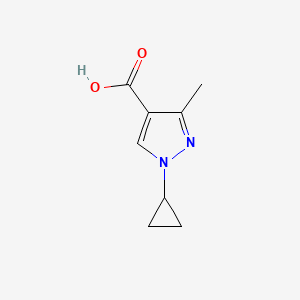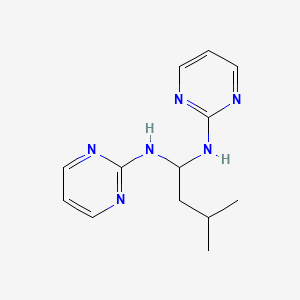![molecular formula C12H20N2 B2907155 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline CAS No. 2248198-42-5](/img/structure/B2907155.png)
4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that help to fight off infections and diseases. 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, which can lead to the death of cancer cells.
Biochemical and Physiological Effects
4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline has been shown to have several biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline has also been shown to inhibit the growth of blood vessels, which can lead to the death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline in lab experiments is its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further research. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to test its effectiveness.
Direcciones Futuras
There are several future directions for 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline research. One direction is to further investigate its potential anti-cancer properties and to determine the optimal dosage and administration method. Another direction is to study its potential use in combination with other anti-cancer drugs. Additionally, more research is needed to fully understand the mechanism of action of 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline and how it affects the immune system.
Métodos De Síntesis
4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline can be synthesized through several methods, including the reaction of 4-nitro-2,6-dimethylaniline with 2-amino-3-methyl-1-butanol, followed by reduction with sodium dithionite. Another method involves the reaction of 4-nitro-2,6-dimethylaniline with 2-amino-3-methyl-1-butene, followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline has also been studied in animal models and has shown promising results in reducing tumor growth.
Propiedades
IUPAC Name |
4-[(2R)-3-amino-2-methylpropyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-10(9-13)8-11-4-6-12(7-5-11)14(2)3/h4-7,10H,8-9,13H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWUUZQWKGCMLI-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(C)C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)N(C)C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((2-naphthoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2907072.png)
![Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2907074.png)
![3-(1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907076.png)
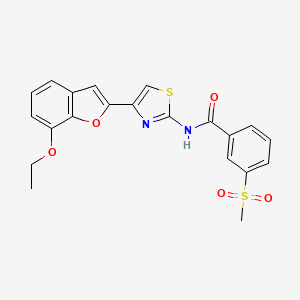
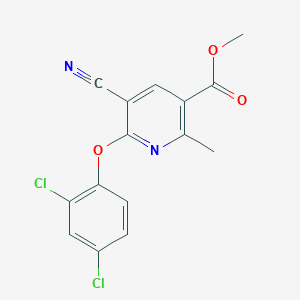
![3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2907080.png)
![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2907081.png)

